Bocaminooxyacetamide-PEG2-Azido

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

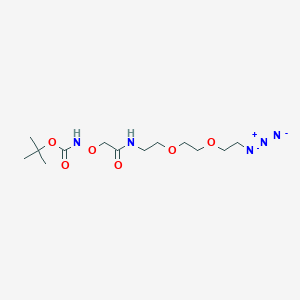

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N5O6/c1-13(2,3)24-12(20)17-23-10-11(19)15-4-6-21-8-9-22-7-5-16-18-14/h4-10H2,1-3H3,(H,15,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOWLUIYDCUYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bocaminooxyacetamide-PEG2-Azido chemical structure and properties

An In-Depth Technical Guide to Bocaminooxyacetamide-PEG2-Azido

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional chemical linker designed for advanced bioconjugation and chemical biology applications. This molecule incorporates three key chemical features: a Boc-protected aminooxy group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal azide (B81097) group. This strategic combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1]

The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the highly reactive aminooxy moiety, which can be selectively removed under mild acidic conditions.[2][3][4] Once deprotected, the aminooxy group can react specifically with aldehydes and ketones to form stable oxime linkages.[2][4][5] Concurrently, the azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] The integrated PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can be crucial for maintaining the biological activity of the conjugated species.[2]

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₄O₅ | [4][6][7][8] |

| Molecular Weight | 290.32 g/mol | [4][6] |

| CAS Number | 252378-68-0 | [2][4][6][7][8] |

| Purity | >95% | [2][7][8] |

| Appearance | (Not specified, typically a solid or oil) | |

| Solubility | Soluble in aqueous media | [2][4] |

| Storage | (Not specified, typically -20°C) |

Applications in Bioconjugation

The orthogonal reactive ends of this compound allow for a variety of applications in drug development and research.

Antibody-Drug Conjugates (ADCs)

This linker can be used to attach cytotoxic drugs to antibodies. For instance, an aldehyde-modified cytotoxic payload can be reacted with the deprotected aminooxy group of the linker. Subsequently, the entire antibody-linker-drug conjugate can be attached to an alkyne-modified antibody via a click chemistry reaction.

PROTAC Development

In the synthesis of PROTACs, this linker can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] The flexibility and hydrophilicity of the PEG spacer can be critical for optimizing the ternary complex formation and subsequent target degradation.[6]

Surface Functionalization and Labeling

The azide group can be used to immobilize biomolecules onto alkyne-functionalized surfaces for applications in biosensors and microarrays.[9] The aminooxy group can be used to label cells or proteins that have been metabolically engineered to display ketone or aldehyde groups.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.

Deprotection of the Boc Group

Objective: To remove the Boc protecting group to yield the free aminooxy functionality.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mg/mL).

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Oxime Ligation with an Aldehyde-Containing Molecule

Objective: To conjugate the deprotected linker with a molecule containing an aldehyde or ketone.

Materials:

-

Deprotected Aminooxyacetamide-PEG2-Azido

-

Aldehyde- or ketone-functionalized molecule

-

Aniline (B41778) (as a catalyst)

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

-

HPLC for purification

Procedure:

-

Dissolve the deprotected linker and the aldehyde-containing molecule in the reaction buffer. A slight excess of the linker may be used.

-

Add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction at room temperature for 2-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the resulting conjugate by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized molecule with an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., the product from section 4.2)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMF, or a mixture of water and a co-solvent like DMSO or t-butanol)[10]

-

HPLC for purification

Procedure:

-

Prepare stock solutions of the azide- and alkyne-containing molecules in the chosen solvent.[10]

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water.[10]

-

In a reaction vial, combine the azide- and alkyne-functionalized molecules (typically in a 1:1 to 1.2:1 molar ratio).

-

Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

-

Stir the reaction at room temperature for 4-12 hours.[10]

-

Monitor the reaction progress by LC-MS or HPLC.[10]

-

Once complete, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.[10]

-

Purify the final conjugate using silica (B1680970) gel column chromatography or preparative HPLC.[10]

Logical Workflow and Signaling Pathways

General Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. t-Boc-Aminooxy-PEG2-azide, CAS 252378-68-0 | AxisPharm [axispharm.com]

- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 4. cenmed.com [cenmed.com]

- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. glycomindsynth.com [glycomindsynth.com]

- 8. glycomindsynth.com [glycomindsynth.com]

- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Application of Bocaminooxyacetamide-PEG2-Azido in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bocaminooxyacetamide-PEG2-Azido, a heterobifunctional linker utilized in the covalent conjugation of biomolecules. This document details the linker's mechanism of action, provides structured data on the chemical reactions it facilitates, outlines detailed experimental protocols, and includes visualizations of its application in experimental workflows.

Core Concepts: A Bifunctional Linker for Orthogonal Conjugation

This compound is not a therapeutic agent with a pharmacological mechanism of action, but rather a chemical tool that enables the stable and specific linkage of two different molecules. Its functionality is derived from two distinct reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer: a Boc-protected aminooxyacetamide group and an azide (B81097) group. This dual reactivity allows for a two-step, orthogonal conjugation strategy.

The core utility of this linker lies in its ability to participate in two highly specific and efficient chemical reactions:

-

Oxime Ligation: Following the removal of the Boc protecting group, the exposed aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with native biological functional groups.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, to form a stable triazole linkage.[1][2][] This is a "click chemistry" reaction, renowned for its high efficiency, specificity, and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][2][4]

The PEG2 spacer provides increased hydrophilicity to the linker and the resulting conjugate. The Boc (tert-Butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to reveal the reactive aminooxy functionality.

Mechanism of Action: A Two-Step Chemo-selective Ligation Strategy

The "mechanism of action" of this compound is its chemical reactivity that facilitates the conjugation of two molecules, for example, a protein and a small molecule drug. This process can be conceptualized in the following workflow:

References

An In-depth Technical Guide to the Synthesis of Boc-aminooxyacetamide-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-aminooxyacetamide-PEG2-Azide, a heterobifunctional linker valuable in bioconjugation, proteomics, and therapeutic development. Its distinct terminal functionalities, a Boc-protected aminooxy group and an azide (B81097) moiety, connected by a hydrophilic PEG2 spacer, enable precise and chemoselective ligations. This guide outlines the synthetic route, provides detailed experimental protocols, and presents key data in a structured format.

Overview of the Synthetic Strategy

The synthesis of Boc-aminooxyacetamide-PEG2-Azide is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final product. The overall strategy is as follows:

-

Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine: This intermediate provides the azide functionality and the PEG2 spacer with a terminal amine for subsequent coupling.

-

Synthesis of (Boc-aminooxy)acetic acid: This intermediate provides the Boc-protected aminooxy group and a carboxylic acid for amide bond formation.

-

Amide Coupling: The final step involves the formation of an amide bond between the carboxylic acid of (Boc-aminooxy)acetic acid and the amine of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine.

The following diagram illustrates the logical workflow for the synthesis:

Physicochemical and Characterization Data

The key physicochemical properties of the final product and its precursors are summarized in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |

| 2-[2-(2-Azidoethoxy)ethoxy]ethanol | C6H13N3O3 | 175.19 | 166388-57-4 | >95% |

| (Boc-aminooxy)acetic acid | C7H13NO5 | 191.18 | 42989-85-5 | ≥98.0% |

| Boc-aminooxyacetamide-PEG2-Azide | C13H25N5O6 | 347.37 | Not available | >95% (typical) |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of the precursors and the final product. These protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and reagent purity.

Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine

This synthesis is a three-step process starting from 2-[2-(2-chloroethoxy)ethoxy]ethanol.

Step 1: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol

-

Materials:

-

2-[2-(2-Chloroethoxy)ethoxy]ethanol

-

Sodium azide (NaN₃)

-

Sodium iodide (NaI)

-

Distilled water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-[2-(2-chloroethoxy)ethoxy]ethanol (1.0 eq), sodium azide (1.2 eq), and a catalytic amount of sodium iodide (0.1 eq) in distilled water.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 2-[2-(2-azidoethoxy)ethoxy]ethanol as an oil, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate

-

Materials:

-

2-[2-(2-Azidoethoxy)ethoxy]ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

-

Procedure:

-

Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanol (1.0 eq) in THF in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (1.5 eq) in water, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate.

-

Step 3: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine

-

Materials:

-

2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate

-

Aqueous ammonia (B1221849) (28-30%)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (1.0 eq) in THF.

-

Add a large excess of aqueous ammonia (e.g., 20-30 equivalents).

-

Stir the reaction mixture in a sealed vessel at room temperature for 48-72 hours.

-

Monitor the reaction by TLC. After completion, add water and extract the aqueous layer with dichloromethane (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine.

-

Synthesis of (Boc-aminooxy)acetic acid

-

Materials:

-

Aminooxyacetic acid hemihydrochloride

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (B128534) (Et₃N) or Sodium hydroxide (NaOH)

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Aqueous citric acid or HCl solution

-

-

Procedure:

-

Dissolve aminooxyacetic acid hemihydrochloride (1.0 eq) in a mixture of dioxane and water.

-

Add triethylamine or sodium hydroxide (2.5-3.0 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. After completion, remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold citric acid or HCl solution.

-

Extract the product into ethyl acetate (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (Boc-aminooxy)acetic acid, which can be purified by crystallization or chromatography if necessary.[1][2]

-

Amide Coupling: Synthesis of Boc-aminooxyacetamide-PEG2-Azide

-

Materials:

-

(Boc-aminooxy)acetic acid

-

2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve (Boc-aminooxy)acetic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Boc-aminooxyacetamide-PEG2-Azide.

-

Signaling Pathways and Applications

Boc-aminooxyacetamide-PEG2-Azide is not directly involved in signaling pathways but is a critical tool for constructing molecules that are. For example, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The diagram below illustrates the general workflow for using this linker in the synthesis of a PROTAC.

References

An In-depth Technical Guide to Bocaminooxyacetamide-PEG2-Azido for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocaminooxyacetamide-PEG2-Azido is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2] This linker is uniquely designed with two distinct reactive moieties at its termini, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a controlled, stepwise conjugation of different molecules, enhancing the precision and versatility of bioconjugate synthesis.

The core structure of this compound features:

-

A Boc-protected Aminooxy Group: This functionality, after deprotection, reacts chemoselectively with aldehydes and ketones to form a stable oxime bond. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the highly reactive aminooxy group until its intended use.

-

An Azide (B81097) Group: This moiety is a key player in "click chemistry," a suite of highly efficient and bioorthogonal reactions. The azide group can readily participate in both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3][4]

-

A PEG2 Spacer: The two-unit polyethylene glycol chain imparts hydrophilicity to the linker. This is crucial for improving the solubility and reducing the potential for aggregation of the resulting bioconjugate, which can in turn lead to better pharmacokinetic properties.[5]

This technical guide provides a comprehensive overview of the properties and applications of this compound, including detailed experimental protocols for its use in bioconjugation and a summary of relevant quantitative data.

Core Principles of Reactivity

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. This allows for a sequential conjugation strategy where one part of the linker can be reacted while the other remains protected and inert, to be used in a subsequent reaction step.

Oxime Ligation

The aminooxy group, after removal of the Boc protecting group, undergoes a highly efficient and chemoselective reaction with an aldehyde or a ketone to form a stable oxime linkage. This reaction is particularly advantageous in bioconjugation due to its high specificity and the stability of the resulting oxime bond under physiological conditions. The reaction can be catalyzed by nucleophilic catalysts such as aniline (B41778) and its derivatives, which can significantly enhance the reaction rate, especially at neutral pH.

Click Chemistry: CuAAC and SPAAC

The azide group is the handle for click chemistry, which provides a rapid and high-yielding method for bioconjugation.

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is known for its exceptional speed and efficiency.[4][6] The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as THPTA are often used to stabilize the copper(I) catalyst and increase reaction efficiency.[5][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3][8] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without the need for a catalyst. This is particularly beneficial for applications in living systems where the cytotoxicity of copper is a concern.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data for the bioconjugation reactions involving the functional groups present in this compound.

| Parameter | Oxime Ligation (Aminooxy + Aldehyde/Ketone) | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 0.001 - 10 (Aniline-catalyzed) | 100 - 1000 | 0.1 - 100 | 1 - 100 |

| Linkage Stability | High hydrolytic stability | Susceptible to retro-Michael addition and thiol exchange | Highly stable triazole linkage | Highly stable triazole linkage |

| Bioorthogonality | High | Moderate | High | High |

| Need for Catalyst | Often requires an aniline-based catalyst | No catalyst required | No catalyst required | Requires Copper(I) catalyst |

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.15 | DMSO |

| BCN (PEGylated) | 2-azidoethanol | ~0.57 | Aqueous Buffer |

| DBCO Derivatives | General Azides | ~0.1 - 2.0 | Various |

Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature. The PEG linker in constructs can influence these kinetics.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.

-

The resulting deprotected aminooxyacetamide-PEG2-azido is often used immediately in the subsequent ligation step.

Protocol 2: Oxime Ligation with an Aldehyde-functionalized Molecule

This protocol details the conjugation of the deprotected aminooxy linker to a molecule containing an aldehyde group.

Materials:

-

Deprotected aminooxyacetamide-PEG2-azido (from Protocol 1)

-

Aldehyde-functionalized molecule (e.g., protein, peptide, small molecule)

-

Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH 4.5-7.0.

-

Aniline or m-phenylenediamine (B132917) (mPDA) solution (optional, as catalyst)

-

Purification system (e.g., HPLC, FPLC, or dialysis)

Procedure:

-

Dissolve the aldehyde-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the deprotected aminooxyacetamide-PEG2-azido to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker over the aldehyde-molecule is typically used.

-

If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours. For some applications, the reaction can be accelerated at 37°C.

-

Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS or SDS-PAGE (for proteins).

-

Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, HPLC, or dialysis to remove excess linker and catalyst.

Protocol 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating the azide-functionalized linker to a terminal alkyne-containing molecule.

Materials:

-

Bioconjugate containing the azide group from the linker

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, degassed.

-

EDTA solution (for quenching)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio. Let the mixture stand for a few minutes.

-

Reaction Setup: In a new reaction tube, combine the solution of the azide-functionalized bioconjugate and the alkyne-functionalized molecule in the degassed reaction buffer.

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using light-sensitive molecules.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE).

-

Quenching and Purification: To stop the reaction and remove the copper catalyst, add a chelating agent such as EDTA. Purify the final conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for conjugating the azide-functionalized linker with a DBCO-functionalized molecule.

Materials:

-

Bioconjugate containing the azide group from the linker

-

DBCO-functionalized molecule (e.g., DBCO-NHS ester, DBCO-fluorophore)

-

Reaction Buffer: PBS or other suitable aqueous buffer, pH ~7.4.

-

DMSO (for dissolving DBCO reagent if necessary)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup: Dissolve the azide-containing bioconjugate in the reaction buffer.

-

Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and add it to the bioconjugate solution. A 1.5 to 10-fold molar excess of the DBCO reagent is often used.

-

Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to maintain the stability of biomolecules.

-

Incubation: Incubate the reaction at room temperature for 1-12 hours. The reaction can also be performed at 4°C overnight.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE with fluorescence imaging if a fluorescent DBCO reagent is used).

-

Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted DBCO-molecule.

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. vectorlabs.com [vectorlabs.com]

The Strategic Role of PEG2 Spacers in Bifunctional Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, bifunctional linkers serve as a critical bridge, connecting two distinct molecular entities to create novel treatment modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The composition and length of the spacer within these linkers are not merely passive tethers but are pivotal design elements that profoundly influence the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various spacer options, the discrete two-unit polyethylene (B3416737) glycol (PEG2) spacer has emerged as a fundamental building block in the design of these complex molecules. This in-depth technical guide elucidates the multifaceted role of the PEG2 spacer, providing a comprehensive overview of its impact on the physicochemical properties and biological activity of bifunctional molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Functions of the PEG2 Spacer in Bifunctional Linkers

The inclusion of a short PEG2 spacer imparts several crucial properties to bifunctional molecules, addressing key challenges in drug development, particularly for large and often hydrophobic constructs like PROTACs and ADCs.[1][2][3]

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, leading to a propensity for aggregation.[1][4] The hydrophilic nature of the PEG2 spacer, owing to its repeating ether units, significantly improves the aqueous solubility of the entire conjugate.[5][6] This enhanced solubility is critical for formulation, preventing aggregation at high concentrations, and ensuring stability in physiological environments.[1][7]

-

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer.[1][8] The PEG2 spacer can act as a "shield," masking the conjugated payload or other components from the immune system, thereby reducing the potential for an immunogenic response.[9]

-

Optimized Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[5][10] This extended in vivo exposure can significantly improve the therapeutic window and efficacy of the drug.[10]

-

Fine-tuning of Physicochemical Properties: The short and defined length of the PEG2 spacer allows for precise control over the spatial orientation of the two connected moieties.[11] In ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.[12] In PROTACs, the linker length and flexibility are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent protein degradation.[11][13][14]

Quantitative Data on the Impact of PEG2 Spacers

The selection of the optimal linker length is a critical aspect of designing bifunctional molecules. The following tables summarize quantitative data illustrating the impact of PEG spacer length on key performance indicators.

| Linker Type | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Alkyl Chain (C8) | 3.6 | 0 | 0 | 0 |

| PEG2 | 0.9 | 27.7 | 0 | 3 |

| PEG4 | 0.3 | 46.2 | 0 | 5 |

| PEG6 | -0.3 | 64.7 | 0 | 7 |

| Table 1: Calculated Physicochemical Properties of Different Linker Types. This table highlights the increased hydrophilicity (lower cLogP, higher TPSA and HBA) conferred by PEG spacers compared to a simple alkyl chain.[12] |

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| Table 2: Influence of PEG Linker Length on PROTAC Activity and Permeability. This illustrative data demonstrates how increasing PEG length can improve degradation efficiency (lower DC₅₀, higher Dₘₐₓ) while potentially reducing cell permeability.[12] The optimal length often represents a trade-off between these factors. |

| ADC Linker-Payload | Average Drug-to-Antibody Ratio (DAR) |

| Non-cleavable linker with PEG2 spacer | 3.9 |

| Non-cleavable linker with PEG8 spacer | 2.4 |

| Table 3: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). In this example, a shorter PEG2 spacer resulted in a higher average DAR compared to a longer PEG8 spacer for a cleavable linker-payload, indicating that linker composition can influence conjugation efficiency.[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, characterization, and evaluation of bifunctional molecules containing PEG2 spacers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG2-containing Linker

This protocol describes a general two-step process for conjugating a drug payload to an antibody using a heterobifunctional linker containing a PEG2 spacer (e.g., SMCC-PEG2).

Materials:

-

Antibody in an appropriate buffer (e.g., PBS, pH 7.4)

-

SMCC-PEG2 crosslinker

-

Drug payload with a free thiol group

-

Reaction buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)

-

Quenching reagent (e.g., Tris or glycine)

-

Size-exclusion chromatography (SEC) column for purification

-

DMSO (for dissolving the crosslinker and payload)

Procedure:

-

Antibody Preparation: Ensure the antibody is at a suitable concentration and in a buffer free of primary amines.

-

Activation of Antibody with SMCC-PEG2:

-

Dissolve the SMCC-PEG2 crosslinker in DMSO to prepare a stock solution.

-

Add a 10- to 20-fold molar excess of the SMCC-PEG2 stock solution to the antibody solution.[15] The final concentration of DMSO should be kept below 10% to avoid denaturation.[15]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Crosslinker:

-

Purify the maleimide-activated antibody using a desalting column or SEC to remove unreacted SMCC-PEG2.

-

-

Conjugation to Thiol-containing Payload:

-

Dissolve the thiol-containing drug payload in DMSO.

-

Immediately combine the purified maleimide-activated antibody with the payload solution at a desired molar ratio.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching of Reaction:

-

Add a quenching reagent like N-ethylmaleimide or cysteine to cap any unreacted maleimide (B117702) groups on the antibody.

-

-

Purification and Characterization:

-

Purify the final ADC conjugate using SEC to remove unconjugated payload and other impurities.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

-

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines a typical western blot-based experiment to assess the ability of a PEG2-containing PROTAC to induce the degradation of a target protein.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC with a PEG2 linker

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values from the dose-response curve.[14]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of bifunctional linkers.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for ADC development.

Conclusion

The PEG2 spacer is a versatile and indispensable tool in the rational design of bifunctional linkers for advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, improve biocompatibility, and provide the necessary spatial orientation for biological activity addresses several key challenges in drug development. The quantitative data and experimental protocols presented in this guide underscore the critical importance of linker design and optimization in achieving potent, selective, and effective therapeutic agents. As our understanding of the intricate structure-activity relationships of these complex molecules continues to grow, the strategic use of well-defined spacers like PEG2 will remain a cornerstone of innovation in targeted drug delivery and protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. books.rsc.org [books.rsc.org]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. lifetein.com [lifetein.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the PROTAC Linker: Bocaminooxyacetamide-PEG2-Azido

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This technical guide provides a comprehensive overview of the Bocaminooxyacetamide-PEG2-Azido linker, a versatile building block for PROTAC synthesis. While, to date, no specific PROTAC molecule utilizing this exact linker has been detailed in peer-reviewed literature, this guide will explore its chemical properties, its role in PROTAC design, and provide detailed, plausible experimental protocols for its application. A conceptual PROTAC molecule, "PROTAC-X," will be used for illustrative purposes.

Physicochemical Properties

The physicochemical properties of a PROTAC linker are crucial for the overall drug-like characteristics of the final molecule. The table below summarizes the properties of this compound and structurally related compounds.

| Property | This compound (Predicted) | Boc-NH-PEG2-Azide | Azido-PEG2-Amine |

| Molecular Formula | C11H20N4O5 | C9H18N4O3 | C4H10N4O |

| Molecular Weight ( g/mol ) | 304.30 | 246.28 | 130.15 |

| Appearance | White to off-white solid | Colorless oil or white solid | Colorless oil |

| Solubility | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM | Soluble in Water, DMSO, DMF |

| Storage Conditions | -20°C, desiccated | -20°C | -20°C |

Conceptual PROTAC Design: PROTAC-X

To illustrate the application of the this compound linker, we will conceptualize a PROTAC, designated PROTAC-X , designed to degrade a hypothetical Protein of Interest (POI-X). PROTAC-X will consist of:

-

A warhead that binds to POI-X, functionalized with a terminal alkyne.

-

The This compound linker.

-

A ligand for the Cereblon (CRBN) E3 ligase, functionalized for coupling to the linker.

Experimental Protocols

The synthesis of PROTAC-X is envisioned as a multi-step process involving the coupling of the linker to the E3 ligase ligand, followed by a "click chemistry" reaction with the warhead.

Synthesis of Alkyne-Functionalized Warhead

The synthesis of an alkyne-functionalized warhead is highly specific to the chosen warhead. A common strategy involves modifying a known inhibitor of the target protein to include a terminal alkyne group, ensuring that this modification does not significantly impair its binding affinity.

Synthesis of a Carboxyl-Functionalized CRBN Ligand

A CRBN ligand, such as pomalidomide, can be chemically modified to introduce a carboxylic acid handle, which is necessary for its conjugation to the aminooxy group of the linker.

Coupling of this compound to the CRBN Ligand

-

Materials :

-

This compound

-

Carboxyl-functionalized CRBN ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

-

Procedure :

-

In an inert atmosphere, dissolve the carboxyl-functionalized CRBN ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the resulting CRBN-linker intermediate using flash column chromatography.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials :

-

CRBN-linker intermediate with a terminal azide

-

Alkyne-functionalized warhead

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

t-Butanol/Water (1:1)

-

-

Procedure :

-

Dissolve the CRBN-linker intermediate (1.0 equivalent) and the alkyne-functionalized warhead (1.2 equivalents) in a 1:1 mixture of t-butanol and water.

-

To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the formation of the triazole ring by LC-MS.

-

Upon completion, purify the final PROTAC-X molecule by preparative High-Performance Liquid Chromatography (HPLC).

-

Biological Evaluation of PROTAC-X

-

Western Blotting for POI-X Degradation :

-

Plate cells known to express POI-X and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PROTAC-X for various durations (e.g., 2, 4, 8, 16, and 24 hours).

-

Harvest and lyse the cells.

-

Quantify the total protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for POI-X and a loading control (e.g., GAPDH or β-actin), followed by an appropriate secondary antibody.

-

Visualize the protein bands and quantify the degradation of POI-X relative to the vehicle control.

-

-

Cell Viability Assay :

-

Seed cells in 96-well plates.

-

Treat the cells with serially diluted PROTAC-X for a prolonged period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, to determine the cytotoxic or cytostatic effects of POI-X degradation.

-

Illustrative Biological Data for PROTAC-X

The following table provides example data that would be anticipated for a potent and effective PROTAC molecule.

| Parameter | Illustrative Value | Description |

| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of POI-X. |

| Dmax | >95% | The maximum percentage of POI-X degradation achieved. |

| Cell Viability IC50 | 500 nM | The concentration of PROTAC-X that inhibits cell viability by 50%. |

Disclaimer : This data is for illustrative purposes only and represents the desired outcome for a successful PROTAC.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC molecule.

Synthetic Workflow for PROTAC-X

An In-depth Technical Guide to the Solubility and Stability of Boc-aminooxyacetamide-PEG2-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-aminooxyacetamide-PEG2-Azide, a heterobifunctional linker crucial in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is paramount for its effective storage, handling, and application in research and development.

Core Concepts: Structure and Functionality

Boc-aminooxyacetamide-PEG2-Azide is comprised of three key functional moieties: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This trifecta of functionalities allows for sequential and orthogonal conjugation strategies. The PEG spacer notably enhances the aqueous solubility of conjugated molecules.[1]

Solubility Profile

While specific quantitative solubility data for Boc-aminooxyacetamide-PEG2-Azide is not extensively available in peer-reviewed literature, a qualitative assessment can be made based on the properties of its constituent parts and data from similar PEGylated molecules. The presence of the PEG2 linker is intended to improve solubility in aqueous and many organic solvents.

Table 1: Expected Solubility of Boc-aminooxyacetamide-PEG2-Azide in Common Laboratory Solvents

| Solvent | Expected Solubility | Rationale & Remarks |

| Water | Moderately Soluble to Soluble | The hydrophilic PEG2 chain enhances aqueous solubility. However, the hydrophobic Boc group may limit solubility at high concentrations. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for PEGylated compounds and PROTAC linkers. |

| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for bioconjugation reactions involving PEG linkers. |

| Methanol, Ethanol | Soluble | Generally good solvents for PEG-containing molecules. |

| Dichloromethane (DCM) | Soluble | The organic nature of the backbone and the Boc group suggest solubility in chlorinated solvents. |

| Acetonitrile (B52724) (ACN) | Soluble | A versatile solvent for a wide range of organic molecules. |

| Aqueous Buffers (e.g., PBS) | Concentration-dependent | Solubility will be influenced by pH and salt concentration. For optimal results, it is advisable to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. |

Stability Characteristics

The stability of Boc-aminooxyacetamide-PEG2-Azide is dictated by the lability of its functional groups under various environmental conditions.

Table 2: Stability of Functional Moieties in Boc-aminooxyacetamide-PEG2-Azide

| Functional Group | Condition | Stability Profile & Remarks |

| Boc-protected aminooxy | Acidic pH | Labile. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and can also be sensitive to milder acidic conditions over time. |

| Basic pH | Generally Stable. The Boc group is resistant to basic conditions. | |

| Thermal Stress | Can be susceptible to thermal deprotection at elevated temperatures over prolonged periods. | |

| PEG2 Linker | General Conditions | Highly Stable. PEG linkers are known for their stability. |

| Strong Oxidizing Agents | Can be susceptible to oxidative degradation. | |

| Azide Group | Thermal Stress | Potentially Unstable. Organic azides are high-energy functional groups and can be sensitive to heat, potentially leading to decomposition. |

| Light Exposure | Potentially Unstable. Azides can be light-sensitive, and exposure to UV light should be minimized. | |

| Friction and Pressure | Can be sensitive to mechanical stress, although this is more of a concern for solid-state handling of highly energetic azides. |

Recommended Storage: For long-term storage, it is recommended to store Boc-aminooxyacetamide-PEG2-Azide as a solid at -20°C in a dark, sealed container. For solutions, it is advisable to prepare fresh solutions before use or store aliquots at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of Boc-aminooxyacetamide-PEG2-Azide.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of the compound in an aqueous buffer.

Materials:

-

Boc-aminooxyacetamide-PEG2-Azide

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of Boc-aminooxyacetamide-PEG2-Azide and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution with the aqueous buffer to create a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of solid Boc-aminooxyacetamide-PEG2-Azide to a known volume of the aqueous buffer in a sealed vial.

-

Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Preparation:

-

After equilibration, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of Boc-aminooxyacetamide-PEG2-Azide in the aqueous buffer by multiplying the determined concentration by the dilution factor.

-

Protocol 2: Assessment of Stability under Stress Conditions

This protocol describes a general method to evaluate the stability of the compound under various stress conditions, such as different pH values, temperatures, and light exposure.

Materials:

-

Boc-aminooxyacetamide-PEG2-Azide

-

Aqueous buffers of varying pH (e.g., pH 4, 7, 9)

-

Organic solvent for stock solution (e.g., acetonitrile or DMSO)

-

Temperature-controlled incubators

-

Photostability chamber

-

HPLC system with a suitable detector

-

LC-MS system for identification of degradation products

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of Boc-aminooxyacetamide-PEG2-Azide of a known concentration (e.g., 1-10 mg/mL) in a suitable solvent.

-

-

Sample Preparation for Stress Testing:

-

Dilute the stock solution with the respective aqueous buffers to a final desired concentration.

-

Aliquot the solutions into multiple vials for each stress condition.

-

-

Stress Conditions:

-

pH Stability: Store the vials with different pH buffers at a constant temperature (e.g., 25°C and 40°C).

-

Thermal Stability: Store vials of the compound in a neutral buffer at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose vials of the compound in a neutral buffer to a controlled light source in a photostability chamber, alongside a control sample wrapped in aluminum foil.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each stress condition.

-

Immediately analyze the samples by HPLC to determine the remaining percentage of the parent compound.

-

-

Analysis of Degradation:

-

Monitor the appearance of new peaks in the chromatograms, which may indicate degradation products.

-

If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products, which can help in elucidating the degradation pathways.

-

-

Data Interpretation:

-

Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

-

Visualizations

Chemical Structure and Functional Moieties

Caption: Chemical structure of Boc-aminooxyacetamide-PEG2-Azide.

General Workflow for Solubility Determination

Caption: General experimental workflow for solubility determination.

Potential Degradation Pathways

Caption: Potential degradation pathways of the molecule.

References

An In-depth Technical Guide to Boc-Protected Aminooxy Groups for Ketone Ligation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of tert-butyloxycarbonyl (Boc)-protected aminooxy groups for chemoselective ligation with ketones. This powerful bioorthogonal chemistry is instrumental in the fields of bioconjugation, drug delivery, and diagnostics, enabling the precise and stable coupling of molecules under mild conditions.

Core Principles

The strategy revolves around a two-step process: the deprotection of the Boc-aminooxy group to reveal the highly reactive aminooxy moiety, followed by its rapid and specific reaction with a ketone or aldehyde to form a stable oxime bond.

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aminooxy functionality (-ONH₂).[1] It is stable under a variety of synthetic conditions but can be cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This allows for the incorporation of the protected aminooxy group into complex molecules without premature reactions.

-

Oxime Ligation: The deprotected aminooxy group is a potent nucleophile that reacts chemoselectively with the electrophilic carbonyl carbon of a ketone or aldehyde.[2][3] This condensation reaction forms a stable oxime linkage (C=N-O), which is significantly more stable towards hydrolysis at physiological pH compared to other linkages like hydrazones or imines.[4] The reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.[4][5]

Quantitative Data on Ligation Kinetics

The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl electrophile (ketones are generally less reactive than aldehydes), the pH of the reaction medium, and the presence of a nucleophilic catalyst.[6][7]

Table 1: Comparison of Second-Order Rate Constants for Aldehyde vs. Ketone Ligation

| Carbonyl Substrate | Aminooxy Compound | Catalyst (Concentration) | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Citral (Aldehyde) | Aminooxy-dansyl | Aniline (B41778) (50 mM) | 7.3 | 48.6 | [6] |

| 2-Pentanone (Ketone) | Aminooxy-dansyl | Aniline (100 mM) | 7.3 | 0.082 | [6] |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 | [7][8][9] |

As demonstrated, aldehydes react at a rate that can be several orders of magnitude faster than ketones.[6]

Table 2: Effect of Catalysts on Oxime Ligation Rates at Neutral pH

| Catalyst | Relative Efficiency vs. Uncatalyzed | Key Advantages | Reference |

| None | 1x | - | [10][11] |

| Aniline | ~2.7-40x | Well-established, effective at acidic pH. | [10][11] |

| m-Phenylenediamine (B132917) (mPDA) | ~2x faster than aniline at equal concentrations; up to 15x more efficient due to higher solubility. | Greater aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement. | [7][12] |

| p-Phenylenediamine (B122844) (pPDA) | Up to 19x faster than aniline at pH 7. | Highly effective at neutral pH, even at low mM concentrations. | [7][10][11] |

The use of aniline-based catalysts, particularly substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), can dramatically accelerate the reaction, especially at or near physiological pH.[10][11][12]

Experimental Protocols

The following are detailed methodologies for the deprotection of a Boc-aminooxy compound and its subsequent ligation to a ketone-bearing molecule.

Protocol 1: Boc-Deprotection of an Aminooxy-Functionalized Compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.

Materials:

-

Boc-protected aminooxy compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve the Boc-protected aminooxy compound in anhydrous DCM (e.g., 10 mg/mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[13]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To neutralize residual acid, re-dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.

-

The resulting deprotected aminooxy compound is often used immediately in the subsequent ligation step.[13]

Protocol 2: Oxime Ligation with a Ketone-Containing Molecule

This protocol details the conjugation of the deprotected aminooxy compound to a target molecule containing a ketone group.

Materials:

-

Deprotected aminooxy compound (from Protocol 1)

-

Ketone-functionalized molecule (e.g., protein, peptide, small molecule)

-

Reaction Buffer: 100 mM sodium acetate (B1210297) buffer, pH 4.5-5.5. For applications requiring physiological pH, use 100 mM sodium phosphate (B84403) buffer, pH 7.0-7.4.

-

Catalyst (optional but recommended for neutral pH): Aniline or p-phenylenediamine (pPDA) stock solution.

-

Purification system (e.g., HPLC, FPLC, or dialysis)

Procedure:

-

Dissolve the ketone-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the deprotected aminooxy compound to the solution. A 5 to 50-fold molar excess of the aminooxy compound over the ketone-molecule is typically used to drive the reaction to completion.[13]

-

If performing the reaction at neutral pH, add the catalyst. For aniline, a final concentration of 10-100 mM is common. For pPDA, 2-10 mM is effective.[3][11]

-

Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the ketone and the presence of a catalyst.[3]

-

Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS or SDS-PAGE (for proteins).

-

Upon completion, purify the final conjugate using a suitable method such as size exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and catalyst.

Visualizations

Chemical Reaction and Workflow

The overall process involves a straightforward deprotection step followed by the chemoselective ligation.

Caption: General workflow for Boc-deprotection and subsequent oxime ligation.

Factors Influencing Ligation Kinetics

Several parameters can be adjusted to optimize the rate and yield of the oxime ligation reaction.

Caption: Logical relationship of factors influencing oxime ligation kinetics.

Application Workflow: Antibody-Drug Conjugate (ADC) Mechanism of Action

A prime application of this chemistry is the synthesis of ADCs. The resulting conjugate leverages the specificity of an antibody to deliver a cytotoxic payload to cancer cells.

Caption: Workflow of an ADC synthesized via oxime ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Heterobifunctional Crosslinkers with PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with high precision and control.[1] The incorporation of a Polyethylene Glycol (PEG) spacer into the crosslinker's structure offers significant advantages, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting bioconjugate.[2][3] This guide provides a comprehensive technical overview of heterobifunctional crosslinkers featuring PEG spacers, detailing their core concepts, diverse applications, and the experimental protocols for their use.

Core Concepts

At their core, heterobifunctional crosslinkers possess two distinct reactive moieties, allowing for a controlled, sequential conjugation process.[4] This minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers.[5] The PEG spacer, a flexible, hydrophilic chain of repeating ethylene (B1197577) oxide units, physically separates the two conjugated molecules, which can minimize steric hindrance and help maintain their individual biological activities.[6]

The key characteristics of these crosslinkers are defined by:

-

Reactive Groups: The choice of reactive ends determines the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carbonyls).

-

PEG Spacer Length: The length of the PEG chain influences the distance between the conjugated molecules, as well as the overall solubility and pharmacokinetic properties of the conjugate.[6]

-

Cleavability: Some linkers incorporate cleavable bonds (e.g., disulfide bonds, esters) that can be broken under specific physiological conditions, enabling controlled release of a conjugated molecule.

Data Presentation: Quantitative Properties of Common Heterobifunctional PEG Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation strategy. The following tables summarize the quantitative properties of various commercially available heterobifunctional crosslinkers with PEG spacers, categorized by their reactive groups.

Table 1: Amine-to-Sulfhydryl Reactive Crosslinkers (e.g., NHS-PEG-Maleimide)

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Reactive Group 2 (Target) |

| Mal-PEG1-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |

| Mal-PEG2-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |

| Mal-PEG3-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |

| Mal-PEG4-NHS ester | 442.4 | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |

| Mal-PEG5-NHS ester | - | - | Maleimide (Sulfhydryl) | NHS Ester (Amine) |

| SM(PEG)2 | - | 17.6 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |

| SM(PEG)4 | - | 24.9 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |

| SM(PEG)6 | - | 32.2 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |

| SM(PEG)8 | - | 39.5 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |

| SM(PEG)12 | - | 54.1 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |

| SM(PEG)24 | - | 95.2 | NHS Ester (Amine) | Maleimide (Sulfhydryl) |

Data compiled from various sources, including BroadPharm and Thermo Fisher Scientific product information.[1][7] Actual values may vary slightly between suppliers.

Table 2: "Click Chemistry" Crosslinkers (e.g., DBCO-PEG-NHS Ester)

| Product Name | Molecular Weight ( g/mol ) | PEG Units | Reactive Group 1 (Target) | Reactive Group 2 (Target) |

| TFP-Ester-PEG4-DBCO | - | 4 | TFP Ester (Amine) | DBCO (Azide) |

| TFP-Ester-PEG12-DBCO | - | 12 | TFP Ester (Amine) | DBCO (Azide) |

| DBCO-PEG4-NHS Ester | - | 4 | DBCO (Azide) | NHS Ester (Amine) |

TFP (tetrafluorophenyl) ester is an amine-reactive functional group. DBCO (dibenzocyclooctyne) reacts with azides in a copper-free click chemistry reaction. Data sourced from Thermo Fisher Scientific.[8]

Table 3: Other Heterobifunctional PEG Crosslinkers

| Product Name | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Key Features |

| Amine-PEG-Carboxylic Acid | Amine (Carboxyl via activation) | Carboxylic Acid (Amine via activation) | Versatile for various conjugation strategies. |

| Hydrazide-PEG-X | Hydrazide (Carbonyl) | X (Various) | Reacts with aldehydes and ketones.[4] |

| Aryl Azide-PEG-X | Aryl Azide (B81097) (Nonspecific C-H, N-H) | X (Various) | Photo-reactive; forms covalent bonds upon UV light exposure.[9] |

| Diazirine-PEG-X | Diazirine (Nonspecific C-H, N-H, O-H, S-H) | X (Various) | Photo-reactive; smaller and sometimes more efficient than aryl azides.[10] |

Mandatory Visualization

Signaling Pathway: EGFR Dimerization

The following diagram illustrates the dimerization of the Epidermal Growth Factor Receptor (EGFR), a key step in its signaling cascade, which can be studied using membrane-impermeable crosslinkers like BS3.[11]

Caption: Ligand-induced EGFR dimerization and initiation of downstream signaling.

Experimental Workflow: Antibody-Drug Conjugation

This diagram outlines a typical two-step workflow for creating an antibody-drug conjugate (ADC) using an NHS-PEG-Maleimide crosslinker.

Caption: Workflow for two-step antibody-drug conjugation.

Experimental Workflow: Photo-Affinity Labeling

This diagram illustrates the general procedure for identifying protein-protein interactions using a photoreactive heterobifunctional crosslinker.

Caption: Workflow for photo-affinity labeling and target identification.

Logical Relationship: "Click Chemistry" Conjugation

This diagram shows the logical steps involved in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "click chemistry" reaction using a DBCO-PEG-NHS ester.

Caption: Logical flow of a two-step "click chemistry" conjugation.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the general procedure for conjugating a sulfhydryl-containing small molecule drug to an antibody.[6]

Materials:

-

Therapeutic Antibody

-

NHS-PEG-Maleimide crosslinker (e.g., SM(PEG)n)

-

Thiol-containing drug molecule

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Desalting column

Procedure:

Step 1: Antibody Modification with the Crosslinker

-

Dissolve the antibody in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Immediately before use, prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF (e.g., 10-25 mM).

-